2-[Methyl(pyrimidin-2-yl)amino]acetic acid
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Overview
Description
2-[Methyl(pyrimidin-2-yl)amino]acetic acid is a compound with the molecular formula C7H9N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure is significant in many biological systems and synthetic applications .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can bind with high affinity to multiple receptors , suggesting that 2-[Methyl(pyrimidin-2-yl)amino]acetic acid may also interact with various biological targets.
Mode of Action
It’s known that aminopyrimidine derivatives can interact with their targets through various mechanisms . For instance, they can undergo a Michael addition-type reaction, where the exocyclic amino group of the aminopyrimidine attacks the active CC double bond of certain compounds .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The degree of lipophilicity of a compound can influence its pharmacokinetics, allowing it to diffuse easily into cells .
Result of Action
It’s known that some 2-aminopyrimidine derivatives exhibit quite good antitrypanosomal activity, and others show excellent antiplasmodial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyrimidin-2-yl)amino]acetic acid typically involves the reaction of pyrimidine derivatives with methylamine and glycine. One common method includes the use of pyrimidine-2-carboxylic acid, which reacts with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl2) and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(pyrimidin-2-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various reduced derivatives .
Scientific Research Applications
2-[Methyl(pyrimidin-2-yl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carboxylic acid: A precursor in the synthesis of 2-[Methyl(pyrimidin-2-yl)amino]acetic acid.
Methylamine: A simple amine used in the synthesis of various derivatives.
Glycine: An amino acid that can be used in the synthesis of similar compounds
Uniqueness
This compound is unique due to its specific structure, which combines a pyrimidine ring with an amino acid moiety. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[methyl(pyrimidin-2-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(5-6(11)12)7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMSITOOUYJCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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